molecular formula C25H39NO5 B1246294 (3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide

(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide

Cat. No. B1246294
M. Wt: 433.6 g/mol
InChI Key: OXOAWIMFJLEQMT-COWSQPTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide is a natural product found in Pseudoalteromonas with data available.

Scientific Research Applications

Enzymatic Desymmetrization in Long Chain Polyketide Synthesis

One application of related compounds is in the enzymatic desymmetrization of complex molecules to create precursors for long-chain polyketides. This process, involving compounds like meso-1,1'-methylenedi[(1R,1'S,3R,3'S,5S,5'R)-3-hydroxy-S-oxabicyclo[3.2.1]oct-6-ene-1-yl], is a key step in synthesizing aromatic ester derivatives and establishing their absolute configuration (Coste & Gerber‐Lemaire, 2005).

Polyketide Discovery from Endophytic Fungi

Research on endophytic fungi, like Diaporthe sp. XZ-07, has led to the discovery of new polyketides. These include compounds such as rel-(2R,3S,4R,5R)-4-ethyltetrahydro-3-methyl-5-propylfuran-2,3-diol, which have significant potential in various applications, including the inhibition of tumor cell growth (Yuan et al., 2009).

Novel Synthesis of Sesquiterpenoids

The synthesis of new compounds such as sesquiterpenoids from the roots of plants like Leontopodium alpinum involves processes similar to those used in synthesizing the subject compound. These methods are crucial for creating new molecules with potential pharmacological applications (Dobner et al., 2003).

Antifungal Studies on Derivatives of Geranyl Acetate

Compounds like geranyl acetate and its derivatives, which have structural similarities to the subject compound, demonstrate significant antifungal action. These studies are vital for developing new antifungal agents (Khayyat & Sameeh, 2017).

Application in Stereoselective Syntheses

Research into the stereoselective synthesis of compounds with complex structures, such as those involving oxabicyclo[3.2.1]octane derivatives, is relevant to the subject compound. These syntheses are foundational in creating optically active substances for various scientific applications (Fráter et al., 2004).

Cytotoxic Neolignans from Traditional Medicine

The isolation and study of new cytotoxic neolignans from traditional medicines, involving complex molecular structures similar to the subject compound, contribute to the development of new anticancer agents (Ma et al., 2017).

properties

Product Name

(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide

Molecular Formula

C25H39NO5

Molecular Weight

433.6 g/mol

IUPAC Name

(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide

InChI

InChI=1S/C25H39NO5/c1-4-6-7-8-9-12-15-21-22(30-21)16-13-10-11-14-19(27)17-23(28)26-20-18-25(3,5-2)31-24(20)29/h10-11,13-14,18-19,21-22,27H,4-9,12,15-17H2,1-3H3,(H,26,28)/b13-10+,14-11-/t19-,21+,22-,25-/m0/s1

InChI Key

OXOAWIMFJLEQMT-COWSQPTQSA-N

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](O1)C/C=C/C=C\[C@@H](CC(=O)NC2=C[C@](OC2=O)(C)CC)O

Canonical SMILES

CCCCCCCCC1C(O1)CC=CC=CC(CC(=O)NC2=CC(OC2=O)(C)CC)O

synonyms

korormicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide
Reactant of Route 2
(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide
Reactant of Route 3
(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide
Reactant of Route 4
(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide
Reactant of Route 5
(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide
Reactant of Route 6
Reactant of Route 6
(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide

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